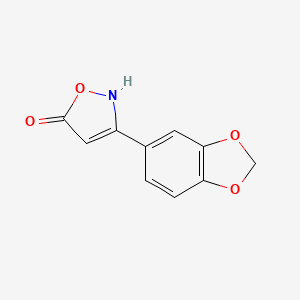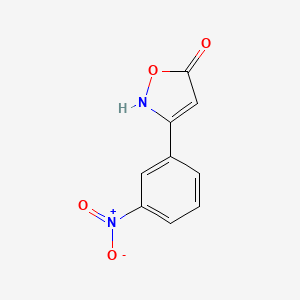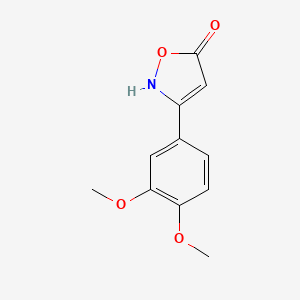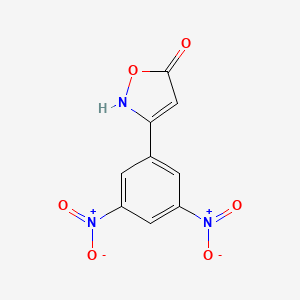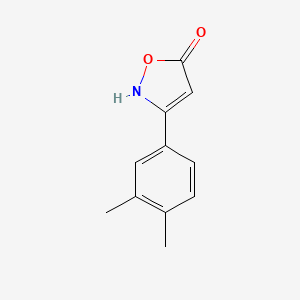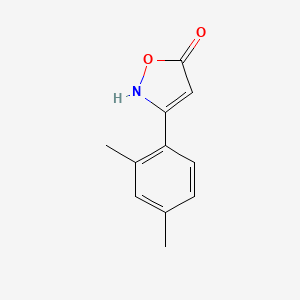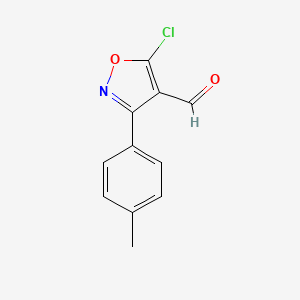
5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, its potential as a reactant or product in various chemical reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Environmental Impact Assessment
Research on chlorophenols, which share structural similarities with 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde, indicates moderate toxicity to aquatic life and potential persistence in the environment under certain conditions. Studies suggest that the presence of adapted microflora can lead to biodegradation, reducing persistence (Krijgsheld & Gen, 1986).
Advanced Synthesis Techniques
The synthesis and transformation of azole derivatives, including oxazoles, highlight innovative methods for creating biologically and chemically significant compounds. These techniques often involve metallic derivatives and cross-coupling reactions, providing a pathway for synthesizing compounds with diverse properties, including those related to this compound (Abdurakhmanova et al., 2018).
Material Science Applications
In material science, oxazole derivatives, similar to this compound, are explored for their luminescent properties. Studies on plastic scintillators incorporating oxazole-based compounds have shown promising results for their use in radiation detection, demonstrating the versatility of oxazole derivatives in high-tech applications (Salimgareeva & Kolesov, 2005).
Pharmacological Research
Oxazole scaffolds are extensively studied for their therapeutic potential, with many derivatives exhibiting a wide range of pharmacological activities. The diverse biological actions of these compounds, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significance of oxazole derivatives in drug development and the potential for compounds like this compound to contribute to new treatments (Kaur et al., 2018).
Environmental Remediation
The enzymatic degradation of organic pollutants, including chlorophenols, suggests a potential application for oxazole derivatives in environmental remediation. The use of redox mediators to enhance the efficiency of pollutant degradation by enzymes highlights the potential for innovative approaches to treating industrial wastewater, which could include compounds structurally related to this compound (Husain & Husain, 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-2-6(8(12)3-5)9-7(4-15)10(13)16-14-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMNYKCCRBDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)

